molecular formula C5H5N5O B13107111 7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one

7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one

Cat. No.: B13107111
M. Wt: 151.13 g/mol
InChI Key: ADZDZGHRGZAJMR-UHFFFAOYSA-N
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Description

7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. The resulting N-(4H-1,2,4-triazol-3-yl) carboximidates are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to afford the desired triazolotriazine compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it inhibits tyrosine kinase EGFR proteins, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and efficacy in various applications compared to other similar compounds.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-methyl-6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one

InChI

InChI=1S/C5H5N5O/c1-3-7-4-9-6-2-10(4)5(11)8-3/h2H,1H3,(H,7,8,9,11)

InChI Key

ADZDZGHRGZAJMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2C(=O)N1

Origin of Product

United States

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